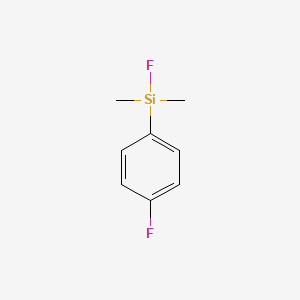![molecular formula C13H17NO2 B14591917 N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine CAS No. 61568-14-7](/img/structure/B14591917.png)
N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine is an organic compound with a unique structure that combines a benzyloxy group with a cyclohexylidene moiety, linked through a hydroxylamine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine typically involves the reaction of benzyloxycyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.
科学研究应用
N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in industrial processes.
作用机制
The mechanism by which N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the benzyloxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine: Unique due to its combination of benzyloxy and cyclohexylidene moieties.
N-[2-(Methoxy)cyclohexylidene]hydroxylamine: Similar structure but with a methoxy group instead of a benzyloxy group.
N-[2-(Phenoxy)cyclohexylidene]hydroxylamine: Contains a phenoxy group, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential applications. The benzyloxy group offers enhanced stability and lipophilicity, while the cyclohexylidene moiety contributes to the compound’s structural rigidity and potential for selective interactions with biological targets.
属性
CAS 编号 |
61568-14-7 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
N-(2-phenylmethoxycyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C13H17NO2/c15-14-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,13,15H,4-5,8-10H2 |
InChI 键 |
WTHSYVCBGZONCF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=NO)C(C1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
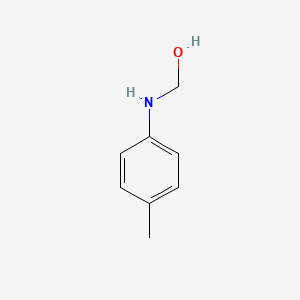
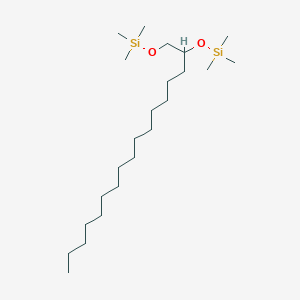
![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
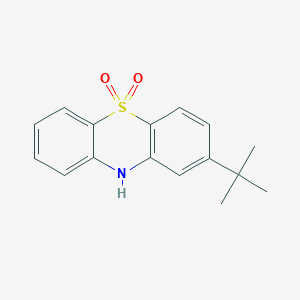
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
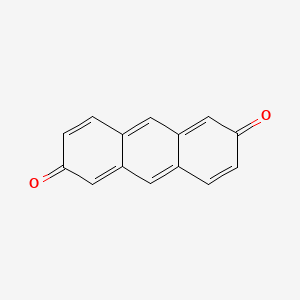
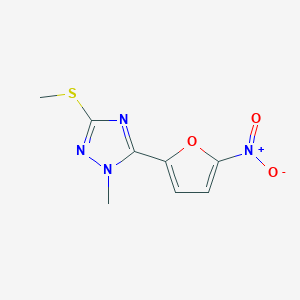
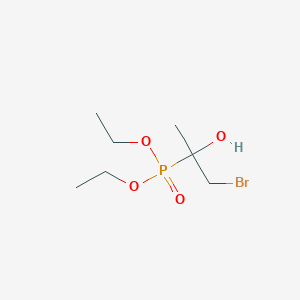
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
